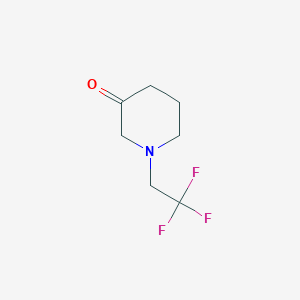

1-(2,2,2-Trifluoroethyl)piperidin-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO/c8-7(9,10)5-11-3-1-2-6(12)4-11/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAKJSORNYOXSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517389-96-6 | |

| Record name | 1-(2,2,2-trifluoroethyl)piperidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2,2,2 Trifluoroethyl Piperidin 3 One

Strategies for N-Trifluoroethylation of Piperidinone Precursors

The introduction of the 2,2,2-trifluoroethyl group onto the nitrogen atom of a pre-existing piperidinone scaffold is a primary approach to the synthesis of the title compound. This can be achieved through several methods, including direct alkylation and reductive amination.

Direct Alkylation Approaches Utilizing 2,2,2-Trifluoroethylating Reagents

Direct N-alkylation involves the reaction of a piperidin-3-one (B1582230), or a suitable protected precursor, with a reagent that delivers the 2,2,2-trifluoroethyl moiety. The success of this approach often depends on the reactivity of the trifluoroethylating agent and the reaction conditions employed to avoid side reactions. nih.gov

Electrophilic trifluoroethylating reagents are compounds that carry a 2,2,2-trifluoroethyl group that can be transferred to a nucleophilic nitrogen. A common strategy involves the use of highly reactive trifluoroethylating agents such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) (triflate). In a related synthesis of a complex piperidin-2-one derivative, the N-trifluoroethylation was achieved using 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of a strong base like lithium tert-amoxide in an appropriate solvent such as tetrahydrofuran (B95107) at low temperatures. tdcommons.org This method, while effective, requires careful handling due to the high reactivity of triflate reagents.

Another class of electrophilic reagents includes hypervalent iodine compounds. For instance, 2,2,2-trifluoroethyl(mesityl)iodonium triflate has been used for the trifluoroethylation of various nucleophiles, although its specific application to piperidin-3-one is not extensively documented. osti.gov

| Parameter | Typical Conditions | Reference |

| Piperidinone Precursor | Piperidin-3-one or N-protected piperidin-3-one | tdcommons.org |

| Trifluoroethylating Agent | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | tdcommons.org |

| Base | Lithium tert-amoxide, Potassium Carbonate | nih.govtdcommons.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | nih.govtdcommons.org |

| Temperature | -20°C to room temperature | tdcommons.org |

This table represents typical conditions for electrophilic trifluoroethylation and may require optimization for the specific synthesis of 1-(2,2,2-trifluoroethyl)piperidin-3-one.

While less common for direct N-alkylation of piperidinones, nucleophilic trifluoroethylation strategies are crucial in organofluorine chemistry. These methods typically involve the generation of a trifluoroethyl anion equivalent, which is beyond the scope of direct N-alkylation of a piperidinone precursor but relevant in broader synthetic design.

Reductive Amination Protocols Involving Trifluoroacetaldehyde (B10831) Derivatives

Reductive amination is a powerful and widely used method for the formation of C-N bonds and can be applied to the synthesis of this compound. researchgate.net This two-step, one-pot process involves the reaction of a piperidin-3-one with a trifluoroacetaldehyde equivalent to form an intermediate iminium ion, which is then reduced in situ to the desired N-substituted piperidinone. A key advantage of this method is the avoidance of over-alkylation, which can be an issue with direct alkylation methods. uni-muenchen.de

The process would typically start with piperidin-3-one hydrochloride, which is neutralized in situ, and reacted with trifluoroacetaldehyde hydrate. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a mild and selective choice that is often used in reductive amination reactions. uni-muenchen.deresearchgate.net

| Parameter | General Conditions | Reference |

| Amine Source | Piperidin-3-one hydrochloride | biorxiv.org |

| Carbonyl Source | Trifluoroacetaldehyde hydrate | |

| Reducing Agent | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride | uni-muenchen.deresearchgate.net |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | researchgate.net |

| Additives | Triethylamine (to neutralize HCl salt) | researchgate.net |

| Temperature | Room temperature | researchgate.net |

This table outlines general conditions for reductive amination and would need to be adapted for the specific synthesis of this compound.

Multicomponent Reaction Sequences Incorporating Trifluoroethyl Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient route to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently reported, the general principles of MCRs for piperidine (B6355638) synthesis could be adapted. For instance, a Petrenko-Kritschenko-type reaction could theoretically be designed to incorporate a trifluoroethylamine derivative, an aldehyde, and a β-dicarbonyl compound to construct the piperidinone ring with the desired N-substituent in place.

Ring-Closing Strategies for Piperidinone Formation with N-Trifluoroethyl Substituents

An alternative synthetic approach involves forming the piperidinone ring from an acyclic precursor that already contains the N-(2,2,2-trifluoroethyl) group. This strategy is advantageous as it avoids potential complications with the N-trifluoroethylation of a pre-formed heterocyclic ring.

One of the most classic methods for the formation of cyclic ketones is the Dieckmann condensation. This intramolecular Claisen condensation of a diester can be applied to the synthesis of N-substituted piperidin-4-ones. In the context of the target molecule, an acyclic precursor containing an N-(2,2,2-trifluoroethyl) moiety and two ester functionalities at appropriate positions could be cyclized under basic conditions to yield a β-keto ester, which upon hydrolysis and decarboxylation would furnish this compound.

Intramolecular Cyclization Reactions for Piperidinone Ring Closure

Intramolecular reactions are powerful methods for constructing cyclic systems, leveraging a precursor that contains all the necessary atoms for the target ring. The cyclization is typically triggered by a specific reagent or catalyst, leading to the formation of one or more bonds to close the ring.

The aza-Prins cyclization is an acid-catalyzed reaction involving the condensation of an aldehyde with a homoallylic amine. This process forms an N-acyliminium or iminium ion intermediate, which is then attacked by the tethered alkene to forge the piperidine ring. The reaction is known for its ability to create complex heterocyclic systems with high diastereoselectivity. nih.gov

For the synthesis of this compound, a hypothetical precursor would be an N-(2,2,2-trifluoroethyl)-substituted homoallylic amine bearing a protected hydroxyl group, which can be later oxidized to the ketone. The cyclization would be initiated by reacting this precursor with an aldehyde, such as formaldehyde, in the presence of a strong acid like trifluoroacetic acid (TFA). nih.gov The resulting 4-hydroxypiperidine (B117109) could then be oxidized to the target piperidin-3-one.

Table 1: Hypothetical Aza-Prins Cyclization and Subsequent Oxidation

| Step | Reactant 1 | Reactant 2 | Reagents | Product | Notes |

| 1. Cyclization | N-(2,2,2-Trifluoroethyl)pent-4-en-1-amine derivative | Formaldehyde | TFA, CH₃CN | 1-(2,2,2-Trifluoroethyl)piperidin-4-ol | Aza-Prins cyclization forms the piperidine ring and installs a hydroxyl group. |

| 2. Oxidation | 1-(2,2,2-Trifluoroethyl)piperidin-4-ol | - | PCC, CH₂Cl₂ | This compound | Oxidation of the secondary alcohol to the ketone. Note: A 1,3-shift of the functional group would be required, suggesting a more direct route to a 3-oxo precursor is favorable. A more direct aza-Prins approach might involve an enol ether as the nucleophile to directly form a protected 3-ketone. |

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for forming cyclic alkenes from acyclic diene precursors. wikipedia.org The reaction is catalyzed by metal alkylidene complexes, most commonly those based on ruthenium (e.g., Grubbs or Hoveyda-Grubbs catalysts). nih.govorgsyn.org

To construct the piperidinone ring system, a suitable diene precursor containing the N-(2,2,2-trifluoroethyl) moiety is required. A plausible precursor would be N-allyl-N-(2,2,2-trifluoroethyl)-3-butenoic amide. The RCM reaction would cyclize this diene to form an unsaturated lactam, 1-(2,2,2-trifluoroethyl)-5,6-dihydropyridin-2(1H)-one. Subsequent reduction of the double bond and manipulation of the carbonyl group would be necessary to arrive at the target piperidin-3-one. The efficiency of RCM can be influenced by catalyst choice, solvent, and reaction temperature to suppress potential side reactions like isomerization. nih.govorgsyn.org

Table 2: Proposed Synthesis via Ring-Closing Metathesis (RCM)

| Step | Precursor | Catalyst | Conditions | Intermediate Product |

| 1. RCM | N-allyl-N-(2,2,2-trifluoroethyl)but-3-en-1-amine derivative | Grubbs II Catalyst (5 mol%) | CH₂Cl₂, reflux | 1-(2,2,2-Trifluoroethyl)-2,3-dihydropyridin-4(1H)-one |

| 2. Reduction | 1-(2,2,2-Trifluoroethyl)-2,3-dihydropyridin-4(1H)-one | H₂, Pd/C | MeOH, rt | This compound |

The intramolecular Mannich reaction is a classic method for synthesizing nitrogen-containing heterocycles. ru.nl It involves the cyclization of a substrate containing both an amine and an enolizable ketone or its equivalent, often triggered by an acid or base. rsc.org This reaction constructs the piperidine ring by forming a new carbon-carbon bond.

A viable strategy for synthesizing this compound would involve a δ-amino-β-keto ester precursor. For instance, ethyl 5-((2,2,2-trifluoroethyl)amino)-3-oxopentanoate could be subjected to acidic or basic conditions to promote cyclization. The reaction would proceed through the formation of an enol or enolate, which attacks an intramolecular iminium ion formed from the amine. Subsequent decarboxylation of the resulting β-keto ester would yield the target piperidin-3-one. This approach is highly modular, as the substituents on the piperidine ring can be controlled by the choice of the linear precursor. ru.nl

Table 3: Synthesis via Intramolecular Mannich Reaction

| Precursor | Conditions | Intermediate | Final Product |

| Ethyl 5-((2,2,2-trifluoroethyl)amino)-3-oxopentanoate | 1. HCl, Toluene, reflux2. Heat (decarboxylation) | Ethyl 1-(2,2,2-trifluoroethyl)-3-oxopiperidine-4-carboxylate | This compound |

Intermolecular Annulation Protocols

Intermolecular strategies involve the assembly of the piperidine ring from two or more separate components in a single or multi-step sequence. These methods offer a high degree of flexibility for introducing diversity into the final structure.

[4+2] annulation, or cycloaddition, reactions are powerful tools for the construction of six-membered rings. In the context of piperidine synthesis, this can involve the reaction of a four-atom component with a two-atom component. One such strategy involves the coupling of an alkene with a bifunctional aminohalide reagent. nih.gov

For the specific synthesis of this compound, a potential [4+2] annulation could involve an N-(2,2,2-trifluoroethyl)allylsulfonamide as the four-atom component and a vinyl ether as the two-atom component. The reaction, promoted by a halogen source like N-iodosuccinimide (NIS) and visible light, could proceed through a radical-polar mechanism to generate the piperidine scaffold. nih.gov Subsequent hydrolysis of the resulting enol ether would furnish the desired ketone.

Table 4: Proposed [4+2] Annulation Strategy

| 4-Atom Component | 2-Atom Component | Reagents | Conditions | Product |

| N-allyl-N-(2,2,2-trifluoroethyl)sulfonamide | Ethyl vinyl ether | NIS, HFIP | Light irradiation, then dark | 3-Ethoxy-1-(2,2,2-trifluoroethyl)piperidine (after hydrolysis and desulfonylation) |

While [4+2] cycloadditions are more direct for six-membered rings, [3+2] cycloaddition reactions can be employed to generate five-membered heterocyclic intermediates that can be subsequently rearranged or elaborated into piperidinones. A key 1,3-dipole for such reactions is the azomethine ylide.

A plausible, albeit multi-step, approach could start with a [3+2] cycloaddition involving an azomethine ylide derived from 2,2,2-trifluoroethylamine (B1214592) and an appropriate aldehyde. Reaction with a dipolarophile containing a masked ketone functionality could yield a highly functionalized pyrrolidine. nih.gov Subsequent ring expansion methodologies could then be employed to convert the five-membered ring into the desired six-membered piperidinone. Given the complexity, this is a less direct route compared to intramolecular cyclizations or [4+2] annulations. A more direct, though less common, approach would be a [3+3] annulation. rsc.org

Table 5: Illustrative [3+2] Cycloaddition for a Precursor

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type |

| Azomethine ylide from 2,2,2-trifluoroethylamine and glyoxylate | Methyleneindolinone | Cinchona-derived squaramide catalyst | Spiro[pyrrolidine-oxindole] derivative nih.gov |

Note: This table illustrates the reactivity of trifluoroethyl-containing precursors in [3+2] cycloadditions to form complex pyrrolidines, which could theoretically serve as intermediates for piperidinone synthesis via ring expansion.

Green Chemistry Principles in this compound Synthesis

Development of Sustainable Reaction Conditions (e.g., solvent-free, aqueous media)

The development of sustainable reaction conditions for synthesizing piperidine derivatives is an active area of research, with a significant push towards minimizing the use of hazardous organic solvents. One-pot multicomponent reactions conducted in aqueous media or even solvent-free conditions represent a significant advancement in this area. ajchem-a.comresearchgate.net

For instance, the synthesis of certain piperidine derivatives has been successfully achieved in water, which serves as a green solvent, catalyzing reactions through hydrogen bonding. ajchem-a.com A notable example is the one-pot, three-component condensation for preparing 3,3-(piperidin-1-ylmethylene)bis(4-hydroxy-2H-chromen-2-one) in water under reflux conditions, which proceeds without the need for an external catalyst. ajchem-a.com While this specific reaction does not yield this compound, the principle of using water as a solvent for the synthesis of complex piperidine structures is highly relevant.

Another green approach is the use of solvent-free reaction conditions, often facilitated by recyclable catalysts. Iron(III) trifluoroacetate (B77799) and trifluoromethanesulfonate have been employed as recyclable Lewis acid catalysts for the solvent-free, one-pot synthesis of dihydropyrimidinones and 1,4-dihydropyridines. researchgate.net This methodology, which avoids the use of volatile and hazardous organic solvents, could potentially be adapted for the synthesis of piperidin-3-one scaffolds. researchgate.net

The synthesis of trifluoroacetyl-substituted cyclic amines has been reported using trifluoroacetic anhydride (B1165640) in the presence of an organic base, either in a high-boiling solvent or dichloromethane. google.com While these solvents are not ideal from a green chemistry perspective, the development of solvent-free or aqueous-based methods for such trifluoroacetylation or subsequent reduction and N-trifluoroethylation steps would be a significant green advancement.

The table below summarizes potential sustainable reaction conditions that could be explored for the synthesis of this compound, based on methodologies for related compounds.

| Reaction Type | Potential Green Condition | Rationale / Example |

| Piperidine Ring Formation | Aqueous Media | Water can act as a catalyst and is an environmentally benign solvent. ajchem-a.com |

| N-Trifluoroethylation | Solvent-Free | Reduces waste and avoids the use of hazardous solvents. researchgate.net |

| One-Pot Synthesis | Multicomponent Reaction in Water | Increases efficiency and reduces the number of work-up and purification steps. ajchem-a.com |

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with small amounts of catalysts that can be recycled and reused. The development of efficient and selective catalysts is crucial for the sustainable synthesis of this compound.

Enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. For example, transaminases have been used for the asymmetric synthesis of (R)-3-aminopiperidine from a protected 3-piperidone precursor. google.com This biocatalytic approach operates under mild conditions in an aqueous environment, providing a green route to chiral piperidine derivatives. google.com A similar enzymatic strategy could potentially be envisioned for the synthesis of a chiral precursor to this compound.

Furthermore, a one-pot enzymatic cascade combining a galactose oxidase (GOase) and an imine reductase (IRED) has been developed for the synthesis of enantiopure Cbz-protected 3-aminopiperidines from bio-renewable amino alcohols. rsc.org This method highlights the potential of multi-enzyme systems to create complex chiral molecules in a sustainable manner. rsc.org

In the realm of chemocatalysis, iron(III)-based Lewis acids have shown promise as recyclable catalysts for solvent-free syntheses of related heterocyclic compounds. researchgate.net The ability to recover and reuse the catalyst is a key advantage, reducing both cost and environmental impact. researchgate.net For the specific introduction of the trifluoroethyl group, the development of catalysts that can facilitate this N-alkylation reaction under mild and green conditions is a key research objective.

The table below outlines different types of catalysts that could be beneficial for the green synthesis of this compound.

| Catalyst Type | Potential Application in Synthesis | Advantages |

| Transaminases | Asymmetric synthesis of a chiral 3-aminopiperidine precursor | High enantioselectivity, mild reaction conditions, aqueous solvent. google.com |

| Imine Reductases (in cascade) | Synthesis of chiral piperidine intermediates from amino alcohols | Use of bio-renewable feedstocks, one-pot efficiency. rsc.org |

| Recyclable Lewis Acids (e.g., Fe(CF3CO2)3) | Solvent-free cyclization or condensation steps | Avoids hazardous solvents, catalyst can be recovered and reused. researchgate.net |

Chemical Reactivity and Transformations of 1 2,2,2 Trifluoroethyl Piperidin 3 One

Reactivity at the Ketone Moiety (C-3)

The ketone at the C-3 position is susceptible to a variety of chemical transformations, making it a key handle for molecular elaboration. These reactions include nucleophilic attack at the carbonyl carbon and reactions involving the formation of an enol or enolate at the α-carbons (C-2 and C-4).

The carbonyl group's electrophilic carbon is a prime target for nucleophiles. This includes reducing agents and organometallic compounds, leading to the formation of corresponding alcohols. researchgate.net The stereochemical outcome of these additions is a critical aspect of its synthetic utility.

The reduction of the C-3 ketone yields 1-(2,2,2-trifluoroethyl)piperidin-3-ol (B1464138), creating a new stereocenter. Achieving high stereoselectivity in this transformation is crucial for the synthesis of specific stereoisomers. While direct studies on 1-(2,2,2-trifluoroethyl)piperidin-3-one are not extensively documented, research on analogous N-protected piperidin-3-ones provides significant insight. For instance, the asymmetric reduction of N-Boc-piperidin-3-one (NBPO) to (S)-N-Boc-3-hydroxypiperidine has been achieved with high enantioselectivity using ketoreductases (KREDs). researchgate.net Biocatalytic reductions using alcohol dehydrogenases (ADHs) are a well-established method for the stereoselective synthesis of chiral alcohols from prochiral ketones. mdpi.com These enzymes can deliver high yields and excellent enantiomeric excess. researchgate.net

Furthermore, syntheses of various substituted 3-piperidinols often rely on stereoselective reduction of the corresponding ketone. aalto.fi These methods provide a framework for predicting the outcomes for the title compound.

Table 1: Examples of Stereoselective Reduction of a Piperidin-3-one (B1582230) Analog (N-Boc-piperidin-3-one)

| Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Recombinant Ketoreductase (KRED) | (S)-N-Boc-3-hydroxypiperidine | >99% | >99.5% | researchgate.net |

| β-Cyclodextrin-catalyzed NaBH₄ | Chiral 3-piperidinol | - | - | researchgate.net |

Data presented is for the analogous compound N-Boc-piperidin-3-one and is illustrative of potential synthetic routes.

The reaction of this compound with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is expected to produce tertiary alcohols. saskoer.ca This reaction proceeds via a nucleophilic addition mechanism where the carbanionic part of the organometallic compound attacks the electrophilic carbonyl carbon. youtube.com The initial addition forms a tetrahedral intermediate which, upon aqueous workup, is protonated to yield the final alcohol product. youtube.com

The choice of the organometallic reagent determines the nature of the alkyl, aryl, or vinyl group introduced at the C-3 position. For α,β-unsaturated ketones, organometallic reagents can add in either a 1,2-fashion (to the carbonyl) or a 1,4-fashion (conjugate addition). libretexts.orglibretexts.org However, for a saturated ketone like this compound, only 1,2-addition is possible. A competing reaction pathway can be the enolization of the ketone if the organometallic reagent is particularly basic and sterically hindered. researchgate.net

Table 2: Hypothetical Products from the Addition of Organometallic Reagents

| Organometallic Reagent | Expected Product | Reaction Type |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 3-Methyl-1-(2,2,2-trifluoroethyl)piperidin-3-ol | 1,2-Addition |

| Phenyllithium (C₆H₅Li) | 3-Phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-ol | 1,2-Addition |

The presence of α-hydrogens at the C-2 and C-4 positions allows this compound to form an enol or an enolate ion under basic or acidic conditions. The resulting enolate is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions.

The enolate of this compound can undergo aldol (B89426) reactions. In a crossed or mixed aldol reaction, the enolate adds to a different carbonyl compound, typically an aldehyde that cannot enolize itself, such as benzaldehyde. libretexts.org This reaction forms a β-hydroxy ketone (an "aldol" adduct). masterorganicchemistry.comyoutube.com Subsequent heating can lead to dehydration (condensation), yielding an α,β-unsaturated ketone. libretexts.orgkhanacademy.org This specific type of condensation with an aromatic aldehyde is known as a Claisen-Schmidt condensation. libretexts.orglibretexts.org The reaction is typically base-catalyzed, proceeding through the formation of the enolate, nucleophilic attack on the aldehyde, and subsequent protonation. libretexts.orgyoutube.com

The nucleophilic enolate generated from this compound can be alkylated by reaction with an alkyl halide. libretexts.org This Sₙ2 reaction is most effective with primary or methyl halides, as secondary and tertiary halides tend to undergo elimination reactions instead. libretexts.org To generate the enolate, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to prevent competing nucleophilic addition to the ketone. libretexts.orguni-saarland.de This method allows for the introduction of an alkyl group at the α-position (C-2 or C-4). Asymmetric alkylation to create chiral centers can be achieved with high stereocontrol using various advanced methods. uwo.caresearchgate.netucla.edu

Acylation of the enolate occurs when it reacts with an acylating agent, such as an acyl chloride or anhydride (B1165640). This transformation yields a β-diketone, a valuable synthetic intermediate. researchgate.net Efficient methods for the synthesis of 1,3-diketones from ketones often involve "soft enolization" followed by acylation. researchgate.net

Table 3: Potential Products from Enolate Reactions

| Reagent(s) | Reaction Type | Expected Product at C-2 or C-4 |

|---|---|---|

| 1. LDA; 2. Iodomethane (CH₃I) | Alkylation | 2-Methyl-1-(2,2,2-trifluoroethyl)piperidin-3-one |

| 1. LDA; 2. Benzyl bromide (BnBr) | Alkylation | 2-Benzyl-1-(2,2,2-trifluoroethyl)piperidin-3-one |

Carbonyl Protecting Group Chemistry (e.g., ketal, thioketal formation)

The carbonyl group of this compound can be reversibly protected to prevent it from undergoing undesired reactions during synthetic transformations at other positions of the molecule. This is a common strategy in multi-step organic synthesis.

Ketal Formation: The ketone can be converted to a cyclic ketal, a common protecting group. This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with the removal of water, often using a Dean-Stark apparatus. organic-chemistry.org The resulting 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747) is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and hydrides. organic-chemistry.org Deprotection to regenerate the ketone is accomplished by acid-catalyzed hydrolysis. organic-chemistry.org

Thioketal Formation: Similarly, thioketals are formed by reacting the ketone with a dithiol, like ethane-1,2-dithiol, typically under Lewis acid catalysis. Thioketals are particularly robust and are stable to both acidic and basic conditions. Their removal often requires specific reagents, such as mercury(II) salts or other methods for cleaving carbon-sulfur bonds.

The choice between a ketal and a thioketal depends on the specific reaction conditions planned for subsequent steps in a synthetic sequence.

Table 1: Common Carbonyl Protecting Groups for this compound

| Protecting Group | Reagents | Typical Conditions | Stability |

|---|---|---|---|

| Ketal (1,3-Dioxolane) | Ethylene glycol, p-TsOH | Toluene, reflux (azeotropic removal of H₂O) | Basic, nucleophilic, reductive conditions |

| Ketal (1,3-Dioxane) | 1,3-Propanediol, p-TsOH | Toluene, reflux (azeotropic removal of H₂O) | Basic, nucleophilic, reductive conditions |

| Thioketal (1,3-Dithiolane) | Ethane-1,2-dithiol, BF₃·OEt₂ | Dichloromethane, room temperature | Acidic, basic, nucleophilic, reductive conditions |

Reactivity at the Piperidine (B6355638) Nitrogen Atom (N-1)

The most significant electronic feature of the 1-(2,2,2-trifluoroethyl) substituent is its powerful electron-withdrawing inductive effect (-I effect). The three fluorine atoms pull electron density away from the nitrogen atom through the ethyl chain. This has a profound impact on the chemical properties of the piperidine nitrogen.

The availability of the nitrogen's lone pair of electrons is substantially decreased, which markedly reduces its basicity. While the pKa of the conjugate acid of piperidine is approximately 11, the introduction of a 2,2,2-trifluoroethyl group lowers this value significantly. The modulation of basicity by nearby fluorine substituents is a well-documented phenomenon that exhibits an exponential attenuation as the distance between the fluorine atoms and the basic center increases. nih.gov This reduction in basicity means that at physiological pH, a larger proportion of the molecule will exist in its neutral, unprotonated form compared to its non-fluorinated counterparts.

This diminished electron density also translates to reduced nucleophilicity. The nitrogen atom in this compound is a much weaker nucleophile than the nitrogen in an N-alkylpiperidine, making it less reactive towards electrophiles such as alkyl halides in N-alkylation reactions.

Table 2: Comparison of Basicity (pKa of Conjugate Acid)

| Compound | pKa (approximate) | Influence of N-Substituent |

|---|---|---|

| Piperidine | 11.1 | Reference (alkyl amine) |

| 1-Methylpiperazine | 9.7 | Weak electron-donating |

| 1-(2,2,2-Trifluoroethyl)piperazine | 7.9 | Strong electron-withdrawing |

| Morpholine | 8.4 | Inductive effect of oxygen |

| 1-(2,2,2-Trifluoroethyl)piperidine (B6589300) | ~5.2 | Strong electron-withdrawing |

Note: Data is compiled for comparative illustration from various sources. The pKa for 1-(2,2,2-trifluoroethyl)piperidine is used as a close proxy for the target compound.

While some methods exist for the defluorination or cleavage of trifluoromethyl groups, they often require harsh conditions or specific reagents not commonly used in standard synthesis. acs.org Studies on nitrogen mustards have shown that 3-chloropiperidine (B1606579) rings can undergo intramolecular cyclization to form aziridinium (B1262131) ions, but this reactivity is dependent on the specific substituents and is not a general pathway for cleaving stable N-alkyl groups. researchgate.net Therefore, in the context of synthetic chemistry, the 1-(2,2,2-trifluoroethyl) group is typically installed as a permanent feature of the target molecule rather than a temporary protecting group.

Reactivity at Alpha-Carbon Positions to the Ketone (C-2, C-4)

The protons on the carbon atoms adjacent to the ketone (the α-carbons at C-2 and C-4) are acidic and can be removed by a base to form an enolate nucleophile. This enolate is a key intermediate for a variety of important bond-forming reactions.

Halogenation at the α-position of this compound can be achieved under either acidic or basic conditions, with the conditions dictating the regioselectivity of the reaction. stackexchange.com

Acid-Catalyzed Halogenation: In the presence of an acid catalyst (e.g., acetic acid) and a halogen (Br₂, Cl₂), the reaction proceeds through an enol intermediate. libretexts.org For an unsymmetrical ketone like this one, the more substituted enol is generally more thermodynamically stable. Therefore, the enol is expected to form preferentially by removing a proton from C-4, leading to the major product being the 4-halo-substituted piperidinone. stackexchange.comlibretexts.org This reaction is typically self-limiting and results in monohalogenation because the introduced electron-withdrawing halogen atom destabilizes the transition state for further enol formation. libretexts.org

Base-Promoted Halogenation: Under basic conditions (e.g., NaOH, Br₂), the reaction proceeds through an enolate intermediate. The rate-determining step is the removal of the α-proton. stackexchange.com The proton at C-2 is generally more acidic and less sterically hindered than the proton at C-4, leading to the kinetically favored formation of the enolate at C-2. Consequently, halogenation occurs preferentially at the C-2 position. stackexchange.com Unlike the acid-catalyzed reaction, the product of base-promoted halogenation is more reactive than the starting material because the electron-withdrawing halogen further acidifies the remaining α-protons. This often makes it difficult to stop the reaction at the mono-halogenated stage, and polyhalogenation can occur if excess halogen and base are used. libretexts.org

Table 3: Regioselectivity in Alpha-Halogenation

| Condition | Intermediate | Position of Halogenation | Typical Product |

|---|---|---|---|

| Acidic (e.g., Br₂/AcOH) | Enol (Thermodynamic Control) | C-4 (more substituted) | 4-Bromo-1-(2,2,2-trifluoroethyl)piperidin-3-one |

| Basic (e.g., Br₂/NaOH) | Enolate (Kinetic Control) | C-2 (less substituted) | 2-Bromo-1-(2,2,2-trifluoroethyl)piperidin-3-one |

Carbon-Carbon Bond Forming Reactions at Alpha-Positions

The nucleophilic enolate of this compound can react with various electrophiles to form new carbon-carbon bonds, primarily at the less sterically hindered C-2 position.

Aldol Reaction: In the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the ketone can be cleanly converted to its kinetic enolate at the C-2 position. This enolate can then react with an aldehyde or ketone electrophile in an Aldol addition reaction. mdpi.com The initial product is a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone, known as the Aldol condensation product. These reactions are powerful tools for constructing complex molecular architectures. mdpi.com

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton. nih.gov For this compound, this would involve the reaction of its enol or enolate form with an electrophilic iminium ion. The iminium ion is typically generated in situ from the condensation of a non-enolizable aldehyde (like formaldehyde) and a secondary amine (like dimethylamine). This reaction results in the formation of a new C-C bond at the alpha position, yielding a β-amino ketone, also known as a Mannich base. nih.gov The reaction is a versatile method for introducing aminomethyl groups into the piperidine scaffold. nih.govresearchgate.net

Stereochemical Aspects of this compound Reactions

The stereochemistry of reactions involving piperidin-3-ones is a critical aspect that dictates the spatial arrangement of newly introduced substituents, ultimately influencing the biological activity of the resulting molecules. The presence of the N-(2,2,2-trifluoroethyl) group introduces distinct electronic and steric effects that guide the approach of incoming reagents, leading to specific stereochemical outcomes.

Nucleophilic addition to the carbonyl group of this compound can lead to the formation of two diastereomers, cis and trans, depending on the direction of the nucleophile's attack. The electron-withdrawing nature of the trifluoroethyl group is known to affect the conformation of the piperidine ring and the electrophilicity of the carbonyl carbon. msu.edu While specific studies on this compound are not extensively documented in publicly available literature, general principles of stereoselectivity in related N-substituted piperidin-3-ones can provide valuable insights.

The diastereoselectivity of nucleophilic additions to cyclic ketones is often governed by a combination of steric hindrance and electronic effects. For instance, the addition of Grignard reagents to N-acylpyrazinium salts has been shown to proceed with high regioselectivity. nih.gov In the context of piperidin-3-ones, the N-substituent plays a crucial role in directing the stereochemical course of the reaction.

Research on related 2,6-disubstituted 3-piperidinols has demonstrated that stereocontrolled nucleophilic addition of organomagnesium reagents to chiral pyridinium (B92312) salts can be achieved, leading to specific diastereomers. nih.gov Although direct data for this compound is scarce, it is reasonable to extrapolate that the trifluoroethyl group would significantly influence the equilibrium of the piperidine ring conformers, thereby creating a facial bias for the incoming nucleophile. This would likely result in a preference for either axial or equatorial attack, leading to a predictable diastereomeric ratio in the resulting 3-hydroxy-3-substituted piperidine products.

Table 1: Hypothetical Diastereoselectivity in Nucleophilic Addition to this compound

| Nucleophile (Nu) | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (d.r.) |

| MeMgBr | trans-3-Methyl-1-(2,2,2-trifluoroethyl)piperidin-3-ol | cis-3-Methyl-1-(2,2,2-trifluoroethyl)piperidin-3-ol | Data not available |

| PhLi | trans-3-Phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-ol | cis-3-Phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-ol | Data not available |

| NaBH4 | trans-1-(2,2,2-trifluoroethyl)piperidin-3-ol | cis-1-(2,2,2-trifluoroethyl)piperidin-3-ol | Data not available |

This table is illustrative and based on general principles of stereoselective additions to cyclic ketones. Specific experimental data for this compound is not currently available in the cited literature.

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance for the development of chiral drugs. Asymmetric reduction of the ketone in this compound represents a key transformation to access chiral 3-hydroxypiperidines. This can be achieved using chiral catalysts that create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

While specific protocols for the asymmetric reduction of this compound are not detailed in the available literature, related studies on similar substrates offer a glimpse into potential methodologies. For instance, the enantioselective hydrogenation of α-trifluoromethylidene lactams has been successfully achieved with high enantioselectivities using Rh/f-spiroPhos complexes. rsc.org This suggests that transition metal-catalyzed asymmetric hydrogenation could be a viable strategy for the enantioselective reduction of the C3-ketone.

Furthermore, biocatalysis presents another powerful tool for enantioselective transformations. Enzymes such as ketoreductases are known to catalyze the reduction of ketones with high enantioselectivity. The development of such enzymatic processes could provide an efficient and environmentally friendly route to chiral 3-hydroxy-1-(2,2,2-trifluoroethyl)piperidine.

Table 2: Potential Catalysts for the Asymmetric Reduction of this compound

| Catalyst/Reagent | Expected Major Enantiomer | Potential Enantiomeric Excess (ee) |

| (R)-CBS-oxazaborolidine / BH3 | (R)-1-(2,2,2-Trifluoroethyl)piperidin-3-ol | Data not available |

| [Rh((R)-BINAP)(cod)]BF4 / H2 | (R)-1-(2,2,2-Trifluoroethyl)piperidin-3-ol | Data not available |

| Ketoreductase (KRED) | (S)- or (R)-1-(2,2,2-Trifluoroethyl)piperidin-3-ol | Data not available |

This table is speculative and highlights potential catalytic systems based on known asymmetric reductions of ketones. The actual performance of these catalysts with this compound would require experimental validation.

1 2,2,2 Trifluoroethyl Piperidin 3 One As a Versatile Synthetic Building Block

Construction of Complex Polycyclic Systems

The piperidinone core of 1-(2,2,2-trifluoroethyl)piperidin-3-one serves as a robust framework for the assembly of intricate polycyclic and spirocyclic architectures, which are of growing interest in drug discovery for their three-dimensional character. nih.gov

Annelation, or ring-forming, reactions are a powerful method for constructing fused ring systems. The ketone moiety in this compound provides two primary points of reactivity for such transformations: the carbonyl carbon and the adjacent α-carbons. The protons on the α-carbons (at the C2 and C4 positions) are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile that can participate in classic annelation strategies.

For instance, a Robinson annelation sequence can be envisioned where the enolate of the piperidinone attacks an α,β-unsaturated ketone (e.g., methyl vinyl ketone). This is followed by an intramolecular aldol (B89426) condensation and subsequent dehydration to yield a fused bicyclic system containing a new six-membered ring.

Table 1: Hypothetical Robinson Annelation Scheme

| Step | Reactant A | Reactant B | Conditions | Intermediate/Product | Description |

|---|---|---|---|---|---|

| 1 | 1-(2,2,2-Trifluoroethyl) piperidin-3-one (B1582230) | Base (e.g., LDA) | Anhydrous solvent, low temp. | Piperidinone enolate | Formation of the key nucleophile. |

| 2 | Piperidinone enolate | Methyl vinyl ketone | Michael addition conditions | Diketo intermediate | Carbon-carbon bond formation. |

| 3 | Diketo intermediate | Base or Acid | Intramolecular aldol condensation | Bicyclic aldol adduct | Formation of the new ring. |

Spirocycles, which contain two rings connected by a single common atom, are increasingly popular scaffolds in drug design. nih.gov this compound is an ideal starting material for synthesizing 3-spiropiperidines. whiterose.ac.uk Methodologies for creating such compounds can be broadly categorized into two approaches: forming the new ring onto the pre-existing piperidine (B6355638), or forming the piperidine ring onto a pre-existing spirocyclic core. whiterose.ac.uk

Starting with the piperidinone, spirocyclization can be achieved through several methods. One common strategy involves the reaction of the ketone at the C3 position with a bifunctional nucleophile, such as a diol or dithiol, to form a spiro-ketal or thioketal, respectively. Another powerful method is the three-component reaction between an arylamine, isatin (B1672199), and a 1,3-dicarbonyl compound, which can be adapted for piperidinones to generate complex spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Furthermore, intramolecular alkylation or cyclization reactions originating from substituents placed at the C2 or C4 positions can also lead to the formation of a spirocyclic system.

Table 2: Representative Strategies for 3-Spiropiperidine Synthesis

| Strategy | Description | Example Reaction |

|---|---|---|

| Ketalization | The C3-ketone reacts with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions to form a five-membered spiro-dioxolane ring. | This compound + Ethylene Glycol → Spiroketal |

| Condensation | Condensation with compounds like isatin at the α-position (C2 or C4) can form a new heterocyclic ring fused at that position, creating a spiro-center at C3. beilstein-journals.org | This compound + Isatin derivative → Spiro-oxindole piperidine |

Precursor to Structurally Diverse Fluorinated Heterocycles

Beyond its use in building larger scaffolds, this compound is a valuable precursor for a wide array of other fluorinated heterocyclic compounds through functional group manipulation and skeletal rearrangements. nih.gov

The C3-ketone is a versatile handle for introducing new functional groups and stereocenters. A primary transformation is its conversion to an amine via reductive amination. This process typically involves the formation of an imine or enamine intermediate, followed by reduction to yield 1-(2,2,2-trifluoroethyl)piperidin-3-amine. This amine derivative is itself a useful building block for further synthesis. bldpharm.com

Another fundamental derivatization is the reduction of the ketone to a secondary alcohol, yielding 1-(2,2,2-trifluoroethyl)piperidin-3-ol (B1464138). This introduces a chiral center and a hydroxyl group that can be used for subsequent reactions, such as esterification, etherification, or as a directing group in further synthetic transformations.

Table 3: Key Derivatization Reactions of the C3-Ketone

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Reductive Amination | NH₃/H₂, Raney Ni or NaBH₃CN, NH₄OAc | 1-(2,2,2-Trifluoroethyl)piperidin-3-amine | Introduces a primary amine for further functionalization (e.g., amide coupling). |

| Reduction | NaBH₄, LiAlH₄ | 1-(2,2,2-Trifluoroethyl)piperidin-3-ol | Creates a secondary alcohol, a chiral center, and a site for O-functionalization. |

The piperidine skeleton can undergo rearrangement reactions to either expand into a seven-membered ring (azepane) or contract into a five-membered ring (pyrrolidine). wikipedia.orgarkat-usa.org These transformations are often driven by the formation of a more stable carbocation or the relief of ring strain. chemistrysteps.com

A common method to induce such rearrangements is the Tiffeneau–Demjanov rearrangement. This can be initiated by converting the ketone of this compound into a cyanohydrin, followed by reduction to a β-amino alcohol. Treatment of this intermediate with nitrous acid generates a diazonium ion, which upon loss of N₂, forms a carbocation adjacent to the ring. A subsequent C-C bond migration leads to either ring expansion or contraction. Alternatively, reagents like diethylaminosulfur trifluoride (DAST) can react with the corresponding 1-(2,2,2-trifluoroethyl)piperidin-3-ol to generate an intermediate that facilitates rearrangement. arkat-usa.org

Table 4: Conceptual Pathway for Ring Expansion

| Step | Starting Material | Reagents | Intermediate/Product | Process |

|---|---|---|---|---|

| 1 | 1-(2,2,2-Trifluoroethyl) piperidin-3-one | 1. KCN, H⁺2. LiAlH₄ | 3-Amino-3-(hydroxymethyl) piperidine derivative | Formation of β-amino alcohol. |

| 2 | β-amino alcohol derivative | NaNO₂, HCl | Diazonium salt → Carbocation | Diazotization and loss of N₂. |

Introduction of Trifluoroethylated Fragments into Target Molecules

The this compound building block is primarily used to introduce the entire trifluoroethyl-piperidine moiety into a larger molecule. The trifluoroethyl group attached to the piperidine nitrogen has a profound electronic effect, significantly reducing the basicity of the nitrogen atom due to the strong electron-withdrawing nature of the fluorine atoms. This modulation of pKa is a critical tool in drug design, as it can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

By incorporating this synthon, chemists can systematically probe the structure-activity relationship (SAR) of a lead compound. The replacement of a more basic piperidine (e.g., N-methyl or N-benzyl) with the N-trifluoroethyl piperidine allows for a direct assessment of how reduced basicity and increased lipophilicity impact biological activity and pharmacokinetic properties.

Table 5: Physicochemical Impact of N-Trifluoroethyl Group

| Compound | Approximate pKa of Piperidine N | Key Property Change | Implication in Drug Design |

|---|---|---|---|

| 1-Methylpiperidin-3-one | ~10-11 | High Basicity | Strong protonation at physiological pH (7.4), potentially leading to high solubility but also off-target ionic interactions. |

Mechanistic Investigations of 1 2,2,2 Trifluoroethyl Piperidin 3 One Chemistry

Elucidation of Reaction Mechanisms for Synthesis

The synthesis of 1-(2,2,2-trifluoroethyl)piperidin-3-one typically involves the N-trifluoroethylation of a piperidin-3-one (B1582230) precursor. The mechanisms of these reactions can be complex and are often influenced by the choice of reagents and catalysts.

The N-trifluoroethylation of amines, a key step in the synthesis of the title compound, can proceed through various mechanisms, with the transition state playing a pivotal role in determining the reaction outcome. In silver-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluorodiazoethane, the reaction is proposed to involve the migratory insertion of a silver carbene as the key step. nih.gov This suggests a highly organized transition state where the silver carbene intermediate interacts with the amine.

Computational studies on similar 1,3-dipolar cycloadditions, such as azide addition to guanidine, have been used to model reaction energy profiles and transition states. mdpi.com These theoretical approaches can provide insights into the geometry and energy of the transition state in N-trifluoroethylation, helping to explain the observed regioselectivity and stereoselectivity.

Metal-catalyzed reactions are frequently employed for the synthesis of complex amines and heterocycles. While a specific catalytic cycle for the synthesis of this compound is not extensively detailed in the literature, analogies can be drawn from related processes. For instance, rhodium(I)-catalyzed [2+2+2] cycloadditions have been developed for the asymmetric synthesis of polysubstituted piperidines. nih.gov The catalytic cycle in such reactions typically involves the coordination of the metal to the substrates, oxidative cyclization, and reductive elimination to release the product and regenerate the catalyst.

Similarly, iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine (B1214592) hydrochloride proceeds via a cascade of diazotization followed by N-H insertion. nih.gov The proposed mechanism involves the formation of a metal-carbene intermediate which then reacts with the amine. A plausible catalytic cycle for a metal-catalyzed synthesis of this compound could involve the following general steps:

Oxidative Addition: The metal catalyst reacts with the trifluoroethylating agent.

Coordination: The piperidin-3-one substrate coordinates to the metal center.

Migratory Insertion/Reductive Elimination: The trifluoroethyl group is transferred to the nitrogen atom of the piperidin-3-one, followed by the release of the product.

Catalyst Regeneration: The active catalyst is regenerated to continue the cycle.

| Step | Description | Key Intermediates |

| 1 | Oxidative addition of the trifluoroethyl source to the metal center. | Metal-trifluoroethyl complex |

| 2 | Coordination of piperidin-3-one to the metal complex. | Metal-piperidone complex |

| 3 | Migratory insertion of the trifluoroethyl group onto the nitrogen. | Metal-product complex |

| 4 | Reductive elimination to release the final product. | Regenerated metal catalyst |

Mechanistic Pathways of Transformations

The transformations of this compound can proceed through different mechanistic pathways, primarily distinguished by the nature of the intermediates involved.

Chemical reactions can be broadly classified into those that proceed through polar (ionic) intermediates and those that involve radical species. masterorganicchemistry.com Polar mechanisms involve the movement of electron pairs and the formation of charged intermediates, such as carbocations and carbanions. In contrast, radical mechanisms involve single electron movements and the formation of neutral species with unpaired electrons. masterorganicchemistry.comuobasrah.edu.iq

The transformations of fluorinated compounds can exhibit a delicate balance between these two pathways. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine (B6355638) bases is proposed to proceed through a multistep mechanism involving ionic intermediates. rsc.org However, under certain conditions, such as in the presence of radical initiators or upon exposure to UV light, radical pathways can become dominant. uobasrah.edu.iqlibretexts.org Radical reactions are characterized by three distinct phases: initiation, propagation, and termination. libretexts.org

| Mechanism Type | Key Characteristics | Intermediates | Typical Conditions |

| Polar | Involves heterolytic bond cleavage and formation. | Carbocations, carbanions | Presence of acids, bases, or nucleophiles. |

| Radical | Involves homolytic bond cleavage and formation. | Free radicals | UV light, heat, radical initiators. |

The presence of the trifluoroethyl group in this compound significantly influences its reactivity and the stability of reaction intermediates. The high electronegativity of fluorine atoms can have a profound impact on the electron density of the molecule, affecting both kinetic and thermodynamic parameters of reactions.

The influence of fluorine can be summarized as follows:

Inductive Effect: The strong electron-withdrawing inductive effect of the CF3 group can decrease the nucleophilicity of the nitrogen atom in the piperidine ring.

Steric Effects: The trifluoroethyl group can introduce steric hindrance, influencing the approach of reagents.

Stability of Intermediates: Fluorine can stabilize adjacent carbanions but destabilize adjacent carbocations.

Kinetic and Thermodynamic Profiling of Key Reactions

Kinetic studies involve measuring reaction rates under various conditions to determine the rate law and activation parameters, such as activation energy (Ea) and the pre-exponential factor (A). Thermodynamic studies focus on the energy changes that occur during a reaction, providing information about the equilibrium position and the spontaneity of the reaction.

For the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine in different solvents, the entropies of activation were found to be large and negative, suggesting a highly ordered transition state. rsc.org The kinetic isotope effects were close to unity, providing further clues about the rate-determining step of the reaction. rsc.org Computational studies can also be employed to calculate thermodynamic and kinetic parameters for proposed reaction pathways, aiding in the elucidation of the most favorable mechanism. ekb.eg

| Parameter | Information Provided |

| Rate Law | Shows the dependence of the reaction rate on the concentration of reactants. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. |

| Entropy of Reaction (ΔS) | The change in disorder during a reaction. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. |

Computational and Theoretical Studies of 1 2,2,2 Trifluoroethyl Piperidin 3 One

Molecular Structure and Conformational Analysis

The three-dimensional structure of 1-(2,2,2-trifluoroethyl)piperidin-3-one is not static. The piperidinone ring can adopt several conformations, and the trifluoroethyl group can rotate. Computational methods are essential for determining the preferred shapes and the energy associated with them.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the geometric and electronic structure of molecules. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying molecules of this size.

To determine the ground state geometry of this compound, a computational chemist would typically perform a geometry optimization. This process systematically alters the positions of the atoms until the configuration with the lowest possible energy is found. For a molecule with a flexible ring and a side chain, multiple starting geometries must be considered to locate all low-energy conformers.

For the piperidin-3-one (B1582230) ring, the primary conformations of interest are the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for six-membered rings. Within the chair conformation, the trifluoroethyl group on the nitrogen atom can be in either an axial or equatorial position. DFT calculations would predict the bond lengths, bond angles, and dihedral angles for each of these stable conformers. While specific data for this exact molecule is not publicly available, calculations on similar N-substituted piperidines often show a preference for the substituent to be in an equatorial position to minimize steric hindrance. nih.gov

Illustrative Data Table: Predicted Geometrical Parameters for Chair Conformations

| Parameter | Axial Conformer (Predicted) | Equatorial Conformer (Predicted) |

| N-C(trifluoroethyl) Bond Length | ~1.46 Å | ~1.47 Å |

| C=O Bond Length | ~1.22 Å | ~1.22 Å |

| Ring C-N-C Angle | ~112° | ~111° |

| Trifluoroethyl Dihedral Angle | Varies with rotation | Varies with rotation |

Note: This table is illustrative and contains expected values based on general chemical principles, not published experimental or computational data for this specific molecule.

The chair conformation is almost always significantly lower in energy than the boat or twist-boat forms. The energy barrier for ring inversion (the process of one chair form converting to another) can also be calculated. This barrier provides insight into the conformational flexibility of the ring at different temperatures.

Furthermore, the rotation of the trifluoroethyl group around the C-N bond will have its own energy profile. The strong electron-withdrawing nature of the trifluoromethyl group can influence the geometry and rotational barriers at the nitrogen atom. nih.gov Calculations on related N-acylpiperidines have shown that pseudoallylic strain can dictate the orientation of substituents. nih.gov A similar analysis for this compound would reveal the most stable rotational conformer of the side chain.

Illustrative Data Table: Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) (Predicted) |

| Chair (Equatorial) | 0.00 (most stable) |

| Chair (Axial) | 1.5 - 3.0 |

| Twist-Boat | 4.0 - 6.0 |

| Boat | 6.0 - 8.0 |

Note: This table is illustrative. The values represent typical energy differences for substituted piperidines and are not based on published data for this specific molecule.

Electronic Structure and Reactivity Descriptors

Beyond geometry, computational chemistry can map the electronic landscape of a molecule, which is fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the oxygen atom of the carbonyl group, which have lone pairs of electrons. The LUMO is likely to be centered on the carbonyl group, specifically the antibonding π* orbital of the C=O bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Illustrative Data Table: FMO Analysis

| Orbital | Energy (eV) (Predicted) | Primary Localization |

| HOMO | -7.0 to -8.0 | Nitrogen and Oxygen lone pairs |

| LUMO | +1.0 to +2.0 | Carbonyl C=O (π* antibonding) |

| HOMO-LUMO Gap | 8.0 to 10.0 | - |

Note: This table is illustrative and contains typical values for similar organic molecules, not specific published data.

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a color-coded image that shows the charge distribution on the surface of a molecule. nih.govrsc.org It is a valuable tool for predicting how a molecule will interact with other charged or polar species.

In an EPS map of this compound, regions of negative electrostatic potential (typically colored red) would be expected around the carbonyl oxygen and the fluorine atoms, indicating areas that are rich in electrons and susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) would be found near the hydrogen atoms, particularly those adjacent to the nitrogen and the carbonyl group, indicating electron-poor areas that are attractive to nucleophiles. The map would visually demonstrate the molecule's polarity and potential sites for intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by partitioning the molecule's electron density into localized bonds, lone pairs, and antibonding orbitals. This method can quantify the electronic effects of substituents.

For this compound, NBO analysis would provide detailed information on:

Hybridization: The sp-hybridization of each atom in its bonds.

Bonding and Lone Pairs: The precise character of the sigma (σ) and pi (π) bonds, as well as the lone pairs on the nitrogen and oxygen atoms.

Hyperconjugation: The analysis can quantify stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital or lone pair into an empty antibonding orbital. A key interaction to investigate would be the donation from the nitrogen lone pair into the antibonding orbitals of the trifluoroethyl group, which would provide insight into the electronic consequences of the trifluoromethyl substitution.

Illustrative Data Table: NBO Charge Distribution

| Atom | Natural Charge (e) (Predicted) |

| Carbonyl Oxygen (O) | -0.6 to -0.8 |

| Piperidine (B6355638) Nitrogen (N) | -0.4 to -0.6 |

| Carbonyl Carbon (C) | +0.5 to +0.7 |

| Fluorine (F) | -0.3 to -0.5 |

Note: This table is illustrative, showing expected charge distributions based on electronegativity, and is not derived from specific published data for this molecule.

Reaction Pathway Elucidation and Energy Profiles

Computational chemistry offers powerful methodologies for mapping the potential energy surface of a chemical reaction. By identifying the structures of reactants, products, and intermediates, as well as the transition states that connect them, a complete reaction pathway can be charted. This provides deep insights into reaction feasibility, kinetics, and the factors governing product formation. Density Functional Theory (DFT) is a commonly employed method for these investigations due to its balance of computational cost and accuracy. whiterose.ac.uk

The transition state (TS) is a critical point on the reaction energy profile, representing the highest energy barrier that must be overcome for a reaction to proceed. Locating this first-order saddle point is fundamental to understanding the reaction mechanism. For the synthesis of this compound, which could be formed, for example, by the N-alkylation of piperidin-3-one with a trifluoroethylating agent, computational methods can model the approach of the reactants, the formation of new bonds, and the breaking of old ones.

Once a transition state structure is located and confirmed (typically by the presence of a single imaginary frequency in the vibrational analysis), Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path downhill from the transition state, connecting it to the preceding reactant (or intermediate) and the subsequent product (or intermediate). This confirms that the identified transition state is indeed the correct one for the reaction of interest.

Illustrative Reaction Coordinate for N-alkylation

| Point on IRC | Structure Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Piperidin-3-one and trifluoroethylating agent separated. | 0.0 |

| Transition State | Partially formed N-C bond; leaving group starts to depart. | +15.2 |

| Product Complex | This compound formed. | -5.8 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations on such a reaction. It does not represent experimentally verified results.

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and outcomes by stabilizing or destabilizing reactants, products, and transition states. Computational models can account for these effects using various solvation models.

Implicit or continuum solvation models are a computationally efficient choice, representing the solvent as a continuous medium with a defined dielectric constant. fiveable.me Popular models include:

Polarizable Continuum Model (PCM): The solute is placed in a cavity within the dielectric continuum, and the solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute. researchgate.net

Conductor-like Screening Model (COSMO): This model approximates the solvent as a conductor, simplifying the calculation of the polarization charges on the cavity surface. fiveable.me

SMD (Solvation Model based on Density): An improvement on earlier models, SMD uses the full solute electron density to calculate the electrostatic interactions and includes parameters derived from experimental data for a wide range of solvents. acs.org

Prediction of Spectroscopic Parameters (Theoretical, not experimental characterization)

Computational methods can predict various spectroscopic parameters with a high degree of accuracy. This is invaluable for confirming the identity of a synthesized compound by comparing theoretical spectra with experimental data. It also allows for the interpretation of complex spectra by assigning specific spectral features to the corresponding atomic or molecular motions.

NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the chemical shifts of NMR-active nuclei like ¹H, ¹³C, and ¹⁹F. researchgate.net

For this compound, predicting the ¹⁹F NMR chemical shift is particularly important. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for confirming the presence and electronic state of the trifluoroethyl group. biophysics.orgnih.gov Calculations would be performed on the optimized geometry of the molecule to yield theoretical shielding tensors, which are then converted into chemical shifts relative to a standard reference compound (e.g., CFCl₃).

Illustrative Predicted NMR Chemical Shifts (TMS for ¹H, ¹³C; CFCl₃ for ¹⁹F)

| Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| H (on C adjacent to N) | 3.1 - 3.4 | Influenced by the electron-withdrawing CF₃ group. |

| H (on C adjacent to C=O) | 2.5 - 2.8 | Typical range for protons alpha to a ketone. |

| C (C=O) | ~208 | Carbonyl carbon chemical shift. |

| C (CH₂CF₃) | ~70 (quartet) | Coupled to three fluorine atoms. |

| C (CF₃) | ~125 (quartet) | Trifluoromethyl carbon. |

| F (CF₃) | -70 to -75 | Typical range for a CF₃ group attached to a CH₂. |

Note: The data in this table is illustrative and based on typical values for similar functional groups. It does not represent experimentally verified results for this specific compound.

Theoretical vibrational frequency analysis is used to predict the infrared (IR) spectrum of a molecule. Following geometric optimization, a frequency calculation is performed. The results provide the normal modes of vibration and their corresponding frequencies and intensities. These calculated frequencies often have a systematic error compared to experimental values, so they are typically scaled by an empirical factor to improve agreement. ripublication.com

For this compound, key predicted vibrational modes would include:

The C=O stretch of the ketone, a strong and characteristic absorption.

The C-F stretching modes of the trifluoroethyl group, which are typically very strong.

C-H stretching and bending modes of the piperidine ring.

C-N stretching modes.

A comparison of the calculated, scaled frequencies with an experimental IR spectrum serves as a powerful confirmation of the molecule's structure and functional groups. sigmaaldrich.com Studies on similar molecules like 1-propyl-4-piperidone (B1360138) have shown excellent correlation between experimental spectra and frequencies calculated at the B3LYP/6-311++G(d,p) level of theory. ripublication.com

Illustrative Predicted vs. Scaled Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) * | Expected Intensity |

|---|---|---|---|

| C=O Stretch | 1755 | 1715 | Strong |

| Asymmetric C-F Stretch | 1280 | 1250 | Very Strong |

| Symmetric C-F Stretch | 1175 | 1145 | Very Strong |

| C-N Stretch | 1120 | 1092 | Medium |

Scaling factor of 0.975 is assumed for illustrative purposes. Note: The data in this table is illustrative and based on typical values for similar functional groups. It does not represent experimentally verified results for this specific compound.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Methodologies

The current synthesis of 1-(2,2,2-trifluoroethyl)piperidin-3-one often involves multi-step sequences that can be inefficient. Future research will undoubtedly focus on creating more direct, atom-economical, and sustainable synthetic routes. A major trend is the move away from classical alkylating agents towards catalytic N-trifluoroethylation methods. While direct catalytic trifluoroethylation of piperidin-3-one (B1582230) is still an emerging area, recent advancements in the N-trifluoroethylation of anilines using catalysts based on silver or iron porphyrins suggest a promising future direction. nih.govnih.gov Adapting these methodologies to aliphatic heterocyclic amines like piperidin-3-one is a logical and crucial next step.

Furthermore, the development of one-pot procedures that combine ring formation with N-functionalization represents a significant opportunity to streamline synthesis and reduce waste.

| Catalyst/Reagent System | Substrate Class | Key Transformation | Reported Yield (%) |

| Silver(I) Catalyst | Anilines | N-H insertion with CF₃CHN₂ | 60-95% nih.gov |

| Iron Porphyrin Catalyst | Anilines | N-H insertion via diazotization | 70-75% nih.gov |

| Hypervalent Iodine Reagent | Sulfoxonium Ylides | Direct Trifluoroethylation | 45-92% beilstein-journals.org |

This table showcases catalytic systems with potential for adaptation to the synthesis of this compound.

Exploration of Undiscovered Reactivity Pathways and Stereoselective Transformations

The reactivity of this compound remains largely underexplored. The molecule possesses two key reactive sites: the carbonyl group and the α-protons, which can be deprotonated to form an enolate. Future research will likely focus on the stereoselective manipulation of these sites.

The asymmetric reduction of the ketone to furnish chiral 3-hydroxypiperidine derivatives is a particularly attractive goal, as these are privileged scaffolds in drug discovery. The development of catalytic systems for the enantioselective or diastereoselective reduction of N-substituted piperidones is an active field, and applying these methods to the trifluoroethyl derivative is a key future direction. nih.govnih.gov

Furthermore, the enolate chemistry of this compound is a fertile ground for investigation. The electron-withdrawing nature of the N-trifluoroethyl group is expected to influence the acidity of the α-protons and the reactivity of the corresponding enolate. libretexts.org Exploring stereoselective alkylations, aldol (B89426) reactions, and Michael additions will enable the synthesis of a diverse range of complex piperidine (B6355638) derivatives with multiple stereocenters.

| Transformation | Substrate Type | Catalyst/Method | Stereoselectivity Outcome |

| Asymmetric Hydrogenation | Pyridine derivatives | Rhodium(I) Catalyst | High Enantioselectivity nih.gov |

| Ketone Reduction | N-homopropargyl amides | Gold-catalyzed cyclization/reduction | Excellent Diastereoselectivity nih.gov |

| Dearomatization Cascade | Activated Pyridines | Amine Oxidase/Ene Imine Reductase | High Enantiomeric Excess (≥94% ee) nih.gov |

This table presents stereoselective methods applied to related heterocycles, indicating potential pathways for this compound.

Advanced Computational Modeling for Predictive Chemical Behavior and Design

Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding chemical behavior. For fluorinated piperidines, computational studies have been crucial in elucidating conformational preferences, such as the tendency for fluorine substituents to adopt an axial orientation. nih.govresearchgate.net These models can rationalize stability based on stereoelectronic effects like hyperconjugation and charge-dipole interactions. nih.gov

Future work on this compound will leverage these computational tools to:

Predict Ground-State Conformation: Determine the most stable chair or boat conformations and the orientation of the trifluoroethyl group, which is critical for understanding its interaction with biological targets.

Model Reaction Mechanisms: Calculate transition state energies for proposed synthetic routes and reactivity pathways, allowing for the rational design of catalysts and reaction conditions.

Forecast Spectroscopic Properties: Predict NMR spectra to aid in the characterization of new derivatives. researchgate.net

Evaluate Physicochemical Properties: Computational methods can estimate properties like pKa and lipophilicity, which are influenced by the trifluoroethyl group and are vital for applications in drug design. chapman.edu

This predictive power will accelerate the experimental workflow by prioritizing high-probability reactions and avoiding unproductive synthetic routes. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from laboratory-scale synthesis to efficient, scalable production is a major challenge in chemistry. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages in terms of safety, reproducibility, and scalability. mdpi.com The synthesis of various piperidine derivatives has already been successfully adapted to flow protocols, demonstrating the feasibility of this approach. acs.orgresearchgate.netorganic-chemistry.org

A key future direction is the development of a continuous-flow synthesis for this compound. This would enable safer handling of potentially hazardous reagents and allow for easier optimization and scale-up. Multi-step flow sequences could be designed to telescope several synthetic steps without intermediate isolation, dramatically improving efficiency. mdpi.com

Complementing flow chemistry, automated synthesis platforms can accelerate the discovery and optimization of new reactions. merckmillipore.comnih.gov These systems use robotics to perform a large number of experiments under varied conditions, allowing for high-throughput screening of catalysts, solvents, and temperatures. youtube.com Applying this technology to the synthesis and derivatization of this compound would rapidly expand the accessible chemical space and uncover optimal reaction conditions, significantly shortening development timelines. ucla.edu

Q & A

Basic: What synthetic routes are optimized for preparing 1-(2,2,2-Trifluoroethyl)piperidin-3-one, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via nucleophilic substitution or alkylation of a piperidin-3-one precursor with 2,2,2-trifluoroethyl triflate. demonstrates a multi-step protocol where trifluoroethylation is achieved using K₂CO₃ as a base in acetonitrile at 25°C, yielding 26% after purification by silica gel chromatography . Key factors affecting yield include:

- Base selection : Strong bases (e.g., K₂CO₃) improve deprotonation but may lead to side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., MeCN) enhance reactivity.